molecular formula C14H22O B14400271 8-Ethenyl-9,9-dimethylspiro[4.5]dec-1-en-7-ol CAS No. 89877-26-9

8-Ethenyl-9,9-dimethylspiro[4.5]dec-1-en-7-ol

Cat. No.: B14400271
CAS No.: 89877-26-9
M. Wt: 206.32 g/mol
InChI Key: FMEMURFINNTRLS-UHFFFAOYSA-N
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Description

8-Ethenyl-9,9-dimethylspiro[4.5]dec-1-en-7-ol is a spiro compound characterized by a unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethenyl-9,9-dimethylspiro[4.5]dec-1-en-7-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of a spirocyclization reaction, where a suitable diene and a vinyl ether undergo cyclization to form the spiro compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale spirocyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Ethenyl-9,9-dimethylspiro[4.5]dec-1-en-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Ethenyl-9,9-dimethylspiro[4.5]dec-1-en-7-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Ethenyl-9,9-dimethylspiro[4.5]dec-1-en-7-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Spiro[4.5]dec-8-en-7-ol, 4,8-dimethyl-1-(1-methylethyl)-
  • (5S,6R,7S,10R)-7-Isopropyl-2,10-dimethylspiro[4.5]dec-1-en-6-ol
  • Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-

Comparison: 8-Ethenyl-9,9-dimethylspiro[4The presence of the ethenyl group allows for additional functionalization and derivatization, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

89877-26-9

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

8-ethenyl-9,9-dimethylspiro[4.5]dec-3-en-7-ol

InChI

InChI=1S/C14H22O/c1-4-11-12(15)9-14(7-5-6-8-14)10-13(11,2)3/h4-5,7,11-12,15H,1,6,8-10H2,2-3H3

InChI Key

FMEMURFINNTRLS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCC=C2)CC(C1C=C)O)C

Origin of Product

United States

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